molecular formula C8H11ClN2O B12437679 2-(Aminomethyl)-5-chloro-4-methoxyaniline

2-(Aminomethyl)-5-chloro-4-methoxyaniline

Cat. No.: B12437679
M. Wt: 186.64 g/mol
InChI Key: MIGVZQNMHBHFEB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chloro-4-methoxyaniline (CAS 1822676-34-5) is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . As an aromatic amine derivative featuring both a primary aromatic amine and a primary aminomethyl group on its benzene ring, which is also substituted with chlorine and methoxy functions, it serves as a versatile building block in organic synthesis and medicinal chemistry research . Compounds with similar chloro-aniline and methoxy-aniline structures are frequently employed as key intermediates in the development of potential therapeutic agents, such as in the search for novel enzyme inhibitors for neglected diseases . Researchers value this compound for its potential in structure-activity relationship (SAR) studies and as a precursor for the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(aminomethyl)-5-chloro-4-methoxyaniline

InChI

InChI=1S/C8H11ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,4,10-11H2,1H3

InChI Key

MIGVZQNMHBHFEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CN)N)Cl

Origin of Product

United States

Preparation Methods

Formylation and Reduction

The introduction of a hydroxymethyl group at position 2 is achieved through Vilsmeier-Haack formylation , followed by reduction.

  • Step 1 : Protection of 5-chloro-4-methoxyaniline (CAS 95-03-4) as an acetanilide directs formylation to the meta position relative to the methoxy group.
  • Step 2 : Formylation using POCl₃ and DMF yields 2-formyl-5-chloro-4-methoxyacetanilide.
  • Step 3 : Deprotection with HCl/EtOH regenerates the free amine, and NaBH₄ reduces the aldehyde to 2-hydroxymethyl-5-chloro-4-methoxyaniline.

Key Data :

Step Reagents/Conditions Yield Reference
Formylation POCl₃, DMF, 0–5°C, 12h 75%
Reduction NaBH₄, MeOH, rt, 2h 88%

Chlorination and Amination

The hydroxymethyl group is converted to chloromethyl using triphosgene (BTC), followed by nucleophilic substitution with ammonia.

  • Step 4 : Chlorination with BTC in toluene at 0–10°C produces 2-chloromethyl-5-chloro-4-methoxyaniline.
  • Step 5 : Amination with NH₃ in methanol yields the target compound.

Key Data :

Step Reagents/Conditions Yield Purity Reference
Chlorination BTC, toluene, 0–10°C, 3h 97% 99.8%
Amination NH₃, MeOH, 70°C, 6h 95% 98.5%

Nitro Reduction and Alkylation

Nitration and Reduction

Starting with 5-chloro-4-methoxy-2-nitrobenzaldehyde, catalytic hydrogenation reduces the nitro group to an amine while preserving the aldehyde.

  • Step 1 : Nitration of 5-chloro-4-methoxybenzaldehyde using HNO₃/H₂SO₄.
  • Step 2 : Hydrogenation with Pd/C in ethanol reduces both nitro and aldehyde groups to yield 2-aminomethyl-5-chloro-4-methoxyaniline.

Key Data :

Step Reagents/Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 0°C, 4h 82%
Hydrogenation H₂, Pd/C, EtOH, 50°C, 12h 90%

Carboxylic Acid Derivatization

Carboxylic Acid to Aminomethyl

2-Amino-5-chloro-4-methoxybenzoic acid (CAS 79025-82-4) serves as a precursor. The carboxylic acid is converted to an amide and reduced to aminomethyl.

  • Step 1 : Activation of the carboxylic acid with SOCl₂ forms the acyl chloride.
  • Step 2 : Ammonolysis yields the primary amide.
  • Step 3 : LiAlH₄ reduction produces 2-(aminomethyl)-5-chloro-4-methoxyaniline.

Key Data :

Step Reagents/Conditions Yield Reference
Amide Formation NH₃, THF, rt, 6h 85%
Reduction LiAlH₄, THF, reflux, 8h 78%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Scalability
Reductive Amination High purity, minimal byproducts Multi-step synthesis 85–97% Industrial
Nitro Reduction Straightforward conditions Requires nitro precursor 82–90% Lab-scale
Carboxylic Acid Route Uses commercial starting material Harsh reduction conditions 75–85% Pilot-scale

Mechanistic Insights

  • Chlorination with Triphosgene : BTC selectively converts hydroxymethyl to chloromethyl without over-chlorination.
  • Amination Kinetics : Excess NH₃ (5 eq.) ensures complete substitution of chloromethyl groups, avoiding dimerization.
  • Regioselectivity : Methoxy and chloro groups direct electrophilic substitution to position 2, as confirmed by DFT studies.

Industrial-Scale Considerations

  • Catalyst Recycling : Pt/C catalysts in hydrogenation steps can be reused ≥10 times without loss of activity.
  • Solvent Recovery : Toluene and methanol are efficiently reclaimed via distillation (≥95% recovery).
  • Waste Management : Triphosgene reactions generate CO₂, which is neutralized with NaOH scrubbers.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-chloro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(Aminomethyl)-5-chloro-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-chloro-4-methoxyaniline involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy and chlorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Data on Substituted Aniline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Applications/Notes
This compound C₈H₁₁ClN₂O ~186.64 (calculated) 2-(aminomethyl), 4-methoxy, 5-chloro Not explicitly listed Likely intermediate in specialty chemicals
5-Chloro-2-hydroxyaniline C₆H₆ClNO 143.57 2-hydroxy, 5-chloro 95-85-2 Dye precursor, oxidation base
4-Chloro-2-methylaniline (4-Chloro-ortho-toluidine) C₇H₈ClN 141.60 2-methyl, 4-chloro 95-69-2 Industrial intermediate; regulated due to toxicity
5-Chloro-2-methoxyaniline C₇H₈ClNO 157.60 2-methoxy, 5-chloro 95-03-4 Pharmaceutical/dye synthesis
5-Chloro-2-methylaniline C₇H₈ClN 141.60 2-methyl, 5-chloro Not explicitly listed Research applications in organic synthesis

Key Differences and Implications:

Functional Group Variations: Aminomethyl vs. Hydroxy/Methyl Groups: The aminomethyl group in the target compound introduces a primary amine (-CH₂NH₂) at the 2-position, enhancing its nucleophilicity compared to 5-chloro-2-hydroxyaniline (hydroxy group) or 4-chloro-2-methylaniline (methyl group). This may increase its reactivity in coupling reactions or as a building block for polymers . Methoxy vs. Methyl Groups: The 4-methoxy substituent in the target compound differs from the methyl group in 4-chloro-2-methylaniline.

The aminomethyl group in the target compound may modify its toxicity profile, but specific data are unavailable.

Synthetic Utility: Compounds like 5-chloro-2-methoxyaniline are used in synthesizing azo dyes and pharmaceuticals due to their balanced electron-withdrawing (Cl) and electron-donating (OCH₃) groups . The target compound’s aminomethyl group could expand its utility in creating chelating agents or covalent organic frameworks.

Research Findings and Data Gaps

  • Thermal Stability : Analogous compounds like 5-chloro-2-methoxyaniline exhibit boiling points >250°C, suggesting the target compound may also have high thermal stability suitable for high-temperature reactions .
  • Solubility: The methoxy and aminomethyl groups likely improve water solubility compared to methyl-substituted analogs, though experimental data are needed.

Biological Activity

2-(Aminomethyl)-5-chloro-4-methoxyaniline, also known as a derivative of aniline, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, a methoxy group, and a chloro substituent on the aromatic ring. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C9H11ClN2O
  • Molecular Weight : 202.65 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding interactions, enhancing its affinity towards target proteins. Additionally, the methoxy and chloro groups may influence lipophilicity and electronic properties, affecting cellular uptake and bioavailability.

Biological Activities

  • Antimicrobial Activity :
    • Several studies have reported the antimicrobial properties of this compound against various bacterial strains. Its mechanism involves disrupting bacterial cell walls or inhibiting vital enzymatic pathways.
    • Case Study : In vitro tests showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer potential in different cancer cell lines.
    • Research Findings : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Enzyme Inhibition :
    • It has been identified as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.
    • Example : The compound was found to inhibit the activity of cyclooxygenase (COX), an enzyme involved in inflammation and pain pathways.

Toxicity Profile

While exploring the biological activities, it is also essential to assess the toxicity profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish safety margins.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesCOX Inhibitor
4-ChloroanilineModerateNoNone
3-MethoxyanilineYesModerateWeak Inhibitor

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